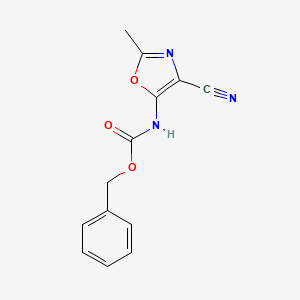
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with 1-methoxypropan-2-yl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in target organisms. In medicinal applications, it may interact with various enzymes and receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-amine: A precursor in the synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine.
Diflumetorim: A commercial pyrimidinamine fungicide with similar structural features.
Pyrimidifen: Another pyrimidine derivative used as a template for designing new compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a mitochondrial complex I electron transport inhibitor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(1-methoxypropan-2-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O2/c1-6(5-12-2)13-8-10-3-7(9)4-11-8/h3-4,6H,5,9H2,1-2H3 |
Clé InChI |
PHRPZAZURWNCSD-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OC1=NC=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)

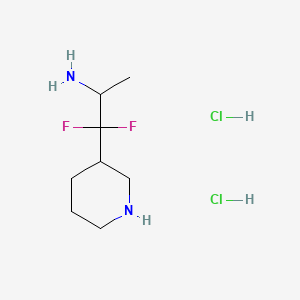

![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)


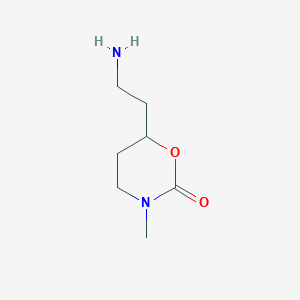
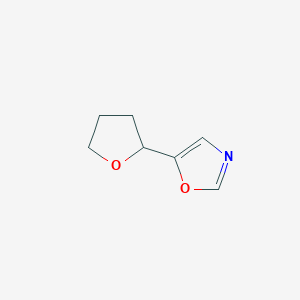
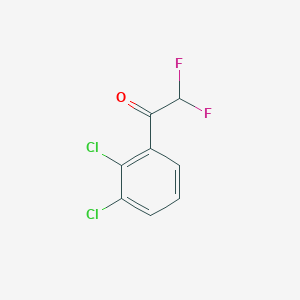
![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)

